molecular formula C19H23N5OS B12590971 2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide

2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide

Cat. No.: B12590971
M. Wt: 369.5 g/mol
InChI Key: SIYAWMXBMXBSQT-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core linked to a pyrazole ring, which is further connected to an acetamide group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole or phthalazine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide is unique due to its combination of a phthalazine core, pyrazole ring, and acetamide group. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)12-26-19-16-10-8-7-9-15(16)18(20-21-19)24-14(4)11-13(3)22-24/h7-11H,5-6,12H2,1-4H3

InChI Key

SIYAWMXBMXBSQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(C2=CC=CC=C21)N3C(=CC(=N3)C)C

Origin of Product

United States

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